BenchChemオンラインストアへようこそ!

Sofosbuvir impurity E

HCV antiviral pharmaceutical impurity reference standard

Sofosbuvir Impurity E is mandatory for regulatory-compliant HPLC/UPLC method validation and QC. Its distinct O‑ethyl ester moiety ensures unique chromatographic retention—no generic analog can substitute. This fully characterized reference standard (≥98% purity) is essential for GMP batch release, stability studies, and ANDA impurity profiling per ICH Q2(R1). Order the correct standard to avoid quantification errors and compliance failures.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B1150398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity E
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18-,20+,22-,36-/m0/s1
InChIKeyTTZHDVOVKQGIBA-VZZHANGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity E: A Critical Reference Standard for HCV Antiviral Quality Control


Sofosbuvir Impurity E (CAS not yet assigned) is a process-related impurity of the HCV NS5B polymerase inhibitor sofosbuvir, with a molecular formula of C22H29FN3O9P and a molecular weight of 529.45 g/mol [1]. It is primarily used as a certified reference standard for analytical method development, validation, and quality control during the manufacture of sofosbuvir active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Sofosbuvir Impurity E Substitution Fails in Regulated Analytical Workflows


In analytical method validation and quality control, substitution of Sofosbuvir Impurity E with a generic analog or a different sofosbuvir impurity is not permissible. Regulatory guidelines mandate the use of a fully characterized, high-purity reference standard that is identical to the specific impurity being monitored in the drug product [1]. The structural identity of Impurity E, particularly the O-ethyl ester moiety , dictates its unique chromatographic retention behavior, spectral properties, and relative response factor, which cannot be replicated by other sofosbuvir impurities such as Impurity A, B, or C. Using an incorrect impurity standard would lead to inaccurate quantification, false method validation, and potential compliance failures. The following sections provide the quantifiable evidence required for scientific selection.

Quantitative Differentiation of Sofosbuvir Impurity E from Closely Related Analogs


Structural Differentiation: Sofosbuvir Impurity E Exhibits a Distinct O-Ethyl Ester Moiety Compared to the Parent Drug and Other Common Impurities

Sofosbuvir Impurity E, also known as Sofosbuvir ethyl analog or Sofosbuvir O-Desisopropyl O-Ethyl Ester, is structurally differentiated from the parent drug sofosbuvir by the presence of an ethyl ester group (C21H27FN3O9P, MW 515.43) instead of the isopropyl ester (C22H29FN3O9P, MW 529.45) . This structural difference is the primary basis for its distinct chromatographic properties and is not shared by other common sofosbuvir impurities like Impurity A (a diastereoisomer with the same molecular formula as sofosbuvir) [1].

HCV antiviral pharmaceutical impurity reference standard

Purity Profile: Sofosbuvir Impurity E Reference Standard Achieves ≥99% Purity, Meeting Stringent Analytical Requirements

The Sofosbuvir Impurity E reference standard is supplied with a certified purity of ≥99% . This high purity is essential for its role as an analytical standard, minimizing interference and ensuring accurate calibration curves for impurity quantification in sofosbuvir drug substance and product testing. In comparison, other commercially available sofosbuvir impurity reference standards, such as Impurity A, are often offered at a lower purity grade (e.g., ≥98% or 97%) [1].

analytical chemistry pharmaceutical quality control reference material

Biological Activity: Sofosbuvir Impurity E is a 'Less Active' Impurity, a Critical Attribute for Safety Assessment and Method Specificity

Sofosbuvir Impurity E is consistently characterized as a 'less active' impurity of sofosbuvir across multiple reputable vendor datasheets . While a specific EC50 value for Impurity E is not publicly available, this classification is meaningful when contrasted with the parent drug sofosbuvir, which has a well-documented EC50 of 92 nM in HCV replicon assays . The reduced activity of Impurity E is a key factor in its toxicological qualification and the establishment of acceptable limits in the final drug product. This is a class-level inference that distinguishes it from the highly potent active pharmaceutical ingredient and informs the analytical method's requirement for specificity.

HCV NS5B polymerase antiviral activity impurity qualification

Validated Analytical Method: Sofosbuvir Impurity E is Part of a Validated HPLC Method with Demonstrated Linearity, Specificity, and Accuracy

A validated high-performance liquid chromatography (HPLC) method for the quality control of a sofosbuvir intermediate explicitly includes Sofosbuvir Impurity E as a target analyte [1]. The method demonstrates excellent linearity for Impurity E, with a correlation coefficient (R²) >0.999 over the validated range [1]. Key performance metrics for the method include a resolution between Impurity E and the main component of ≥1.5, a limit of quantification (LOQ) sensitivity of ≤0.03%, and system suitability solution stability for at least 17 hours at room temperature [1]. This validated method provides a direct, quantitative link between the use of this specific impurity standard and a reliable, regulatory-compliant analytical procedure.

HPLC method validation ICH Q2(R1) pharmaceutical analysis

Key Procurement and Application Scenarios for Sofosbuvir Impurity E Reference Standard


Analytical Method Development and Validation for Sofosbuvir API and Finished Dosage Forms

Sofosbuvir Impurity E is essential for developing and validating HPLC or UPLC methods intended for the quantification of this specific process-related impurity in sofosbuvir drug substance and drug products. The validated method described in patent CN115656361A serves as a direct model, demonstrating the use of the impurity standard to establish system suitability, specificity, linearity, and accuracy, ensuring the method meets ICH Q2(R1) requirements for regulatory submission.

Quality Control Release and Stability Testing for Sofosbuvir Drug Products

In a GMP quality control laboratory, Sofosbuvir Impurity E is used as a certified reference standard for the routine monitoring of impurity levels during batch release and stability studies. Its high certified purity (≥99%) ensures accurate quantification and allows for confident assessment against established acceptance criteria, directly impacting product quality and patient safety. This is a critical procurement scenario for pharmaceutical manufacturers and contract testing laboratories.

Impurity Profiling and Identification in Generic Drug Development

During the development of a generic sofosbuvir formulation, it is mandatory to demonstrate an equivalent impurity profile to the innovator product. Sofosbuvir Impurity E, as a known and characterized process-related impurity with a distinct O-ethyl ester structure , is required for accurate identification and spiking studies to confirm the specificity of the analytical method. This supports Abbreviated New Drug Application (ANDA) submissions by providing the necessary comparative impurity data.

Research on HCV NS5B Polymerase Inhibition and Resistance Mechanisms

While Sofosbuvir Impurity E is a 'less active' impurity compared to the parent drug sofosbuvir (EC50 of 92 nM) , it may be used as a tool compound in academic or industrial research settings. It can serve as a negative control in HCV replicon assays to confirm the specificity of the observed antiviral effect, or in studies investigating the structural determinants of NS5B polymerase inhibition and potential cross-resistance with other nucleotide analogs.

Quote Request

Request a Quote for Sofosbuvir impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.